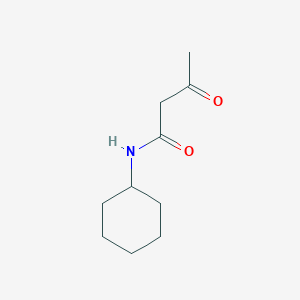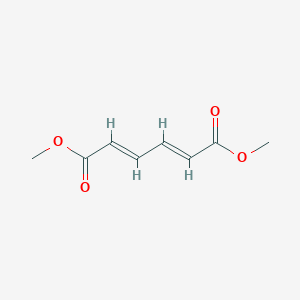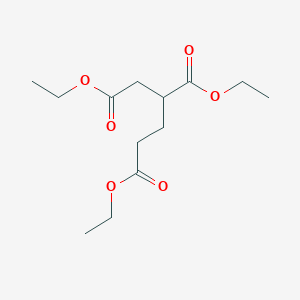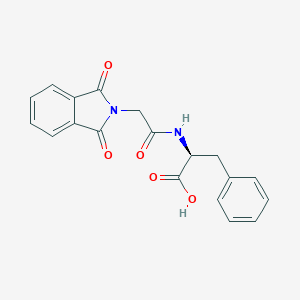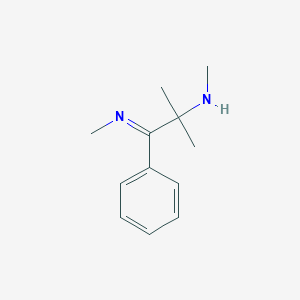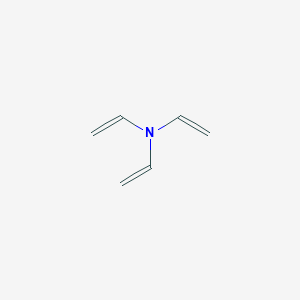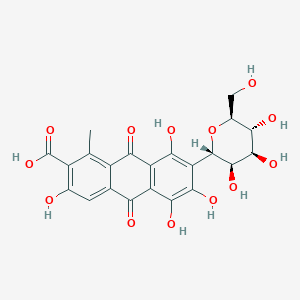![molecular formula C16H13N3 B074559 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 49764-30-9](/img/structure/B74559.png)
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline (also known as IQ) is a heterocyclic compound that has been widely studied for its potential in various scientific research applications. This compound has a unique structure that makes it an interesting subject for investigation.
Wirkmechanismus
The mechanism of action of IQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. IQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. IQ has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, IQ has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
IQ has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective activity, and modulation of neurotransmitter release. IQ has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. Additionally, IQ has been shown to have anti-inflammatory activity and to modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IQ in lab experiments is its unique structure, which makes it an interesting subject for investigation. Additionally, IQ has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using IQ in lab experiments is its potential toxicity, which can make it difficult to work with in certain contexts.
Zukünftige Richtungen
There are many future directions for research on IQ, including investigating its potential as a lead compound for the development of new drugs, further exploring its anti-tumor and neuroprotective activity, and investigating its potential as a modulator of immune function. Additionally, future research could focus on developing new synthesis methods for IQ and exploring its potential in combination with other compounds. Overall, IQ is a promising compound for scientific research with many potential applications.
Synthesemethoden
The synthesis of IQ can be achieved through several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with an oxidizing agent and a carboxylic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
IQ has been studied for its potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, IQ has been shown to have anti-tumor activity and to induce apoptosis in cancer cells. In neuroscience, IQ has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, IQ has been investigated for its potential as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
49764-30-9 |
|---|---|
Produktname |
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline |
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2,3-dimethyl-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H13N3/c1-9-7-13-14(8-10(9)2)19-16-15(17-13)11-5-3-4-6-12(11)18-16/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
SCFUIWRRMXBZFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3 |
Andere CAS-Nummern |
49764-30-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



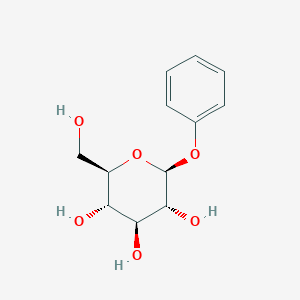
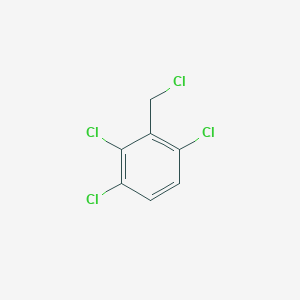
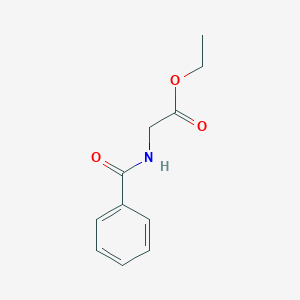

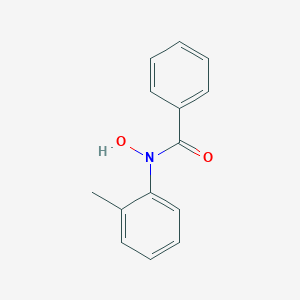
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
